2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction with Methanesulfonyl Cyanide
The most authoritative and industrially relevant method for preparing 2-Azabicyclo[2.2.1]hept-5-en-3-one (a closely related lactam intermediate to the carboxylic acid) involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide. This reaction yields the Diels-Alder adduct 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, which is then hydrolyzed to the target bicyclic lactam.
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- Temperature: Preferably between -20 °C and +40 °C (range -50 to +100 °C possible)
- Solvents: Dichloromethane is preferred, but other halogenated hydrocarbons, aromatic hydrocarbons (benzene, toluene), or ethers (diethyl ether, tetrahydrofuran) are suitable.
- Hydrolysis: Acid-catalyzed hydrolysis, typically using low aliphatic carboxylic acids such as acetic acid, converts the Diels-Alder adduct to the lactam.
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- Uses stoichiometric or slight excess of cyclopentadiene, reducing waste.
- Good yields and relatively simple work-up.
- Avoids explosive reagents like p-toluenesulfonyl cyanide used in older methods.
Alternative Diels-Alder with p-Toluenesulfonyl Cyanide
Earlier methods employed p-toluenesulfonyl cyanide reacting with cyclopentadiene to form tosyl azanorbornadiene intermediates, which upon acidic or alkaline hydrolysis yield the bicyclic lactam. However, this method has drawbacks including the explosive nature of p-toluenesulfonyl cyanide and unfavorable by-product formation.
The bicyclic lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) can be further transformed into the corresponding carboxylic acid derivative by controlled hydrolysis or oxidation steps. The hydrolysis step is critical and typically performed under acidic conditions to ensure selective cleavage without decomposition of the bicyclic framework.
Esterification and Protection Strategies:
Derivatives such as 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters (e.g., tert-butyl esters) have been synthesized using di-tert-butyl dicarbonate and related reagents in the presence of catalysts like DMAP in tetrahydrofuran at ambient temperature, achieving yields around 80%.Use as Pharmaceutical Intermediates:
The compound and its derivatives serve as key intermediates in the synthesis of carbocyclic nucleosides and antiviral agents such as carbovir and analogs of bredinin.
- The method involving methanesulfonyl cyanide is preferred industrially due to safety, yield, and waste considerations.
- The bicyclic lactam intermediate is a versatile scaffold for further chemical modifications.
- The preparation methods have been optimized to minimize excess reagents and avoid hazardous intermediates.
- The use of mild acid catalysis in hydrolysis ensures high purity and yield of the target compound.
- Solvent choice impacts reaction rate and product stability; dichloromethane is favored for its inertness and solubility properties.
The preparation of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its lactam precursor is best achieved via a Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide followed by acid-catalyzed hydrolysis. This method balances safety, efficiency, and environmental considerations, making it the authoritative approach in both research and industrial settings. Further functionalization steps, including esterification, expand the utility of this compound in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in rearrangement reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aroyl chloride, trifluoroacetic acid, and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound include 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives and 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones . These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Synthetic Applications
1. Building Block for Drug Synthesis
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid serves as a crucial building block in the synthesis of various therapeutic agents, particularly nucleoside analogues. These compounds are essential for developing antiviral and anticancer drugs due to their ability to mimic natural nucleosides, thereby interfering with nucleic acid synthesis in pathogens and cancer cells .
2. Diels-Alder Reactions
The compound can be utilized in Diels-Alder reactions, which are fundamental in organic synthesis for constructing complex cyclic structures. For instance, the reaction of 2-azabicyclo[2.2.1]hept-5-ene derivatives with dienophiles can yield various substituted bicyclic compounds that possess significant biological activity .
3. Stereospecific Rearrangement
Recent studies have demonstrated that this compound derivatives can undergo stereospecific rearrangements when treated with strong acids like trifluoroacetic acid. This property allows for the generation of new compounds with distinct stereochemistry, which is critical in the design of selective drugs .
Therapeutic Applications
1. Antiviral and Anticancer Properties
The structural framework of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been linked to antiviral activity, particularly in the development of nucleoside analogues that target viral replication mechanisms. Its derivatives have shown promising results against various viruses and are being explored for their anticancer properties by disrupting cellular replication processes .
2. Precursor for Bioactive Compounds
The compound functions as a precursor for synthesizing bioactive compounds such as bredinin analogues, which exhibit notable antiviral properties. The ability to modify the bicyclic structure allows chemists to tailor these compounds for improved efficacy and reduced side effects in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its ability to act as a versatile intermediate in chemical reactions. Its bicyclic structure allows it to participate in various reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Systems with Varied Ring Sizes
(a) 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic Acid Derivatives
- Structure : Larger [2.2.2] ring system reduces ring strain compared to [2.2.1].
- Reactivity : Demonstrates mixed exo/endo selectivity in phenyl azide cycloadditions, unlike the 100% exo selectivity of [2.2.1] systems .
- Applications: Used in stereospecific functionalization of aziridino-cyclohexanes .
(b) 2-Azabicyclo[2.2.0]hex-5-enes
Derivatives with Functional Group Variations
(a) 2-Azabicyclo[2.2.1]hept-5-en-3-one
- Key Feature : Lactam form (3-ketone) instead of carboxylic acid.
- Utility : Enantiomers (e.g., (+)- and (-)-forms) are versatile synthons for drug candidates. Resolved via bioresolution using lactamase enzymes .
- Physical Properties : Melting points vary significantly between enantiomers (e.g., (-)-enantiomer: 92–100°C; (±)-racemate: 55–59°C) .
(b) Ester Derivatives (e.g., Ethyl or Methyl Esters)
Reactivity and Selectivity Comparisons
Pharmacological Relevance
Biological Activity
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the development of nucleoside analogs with antiviral and anticancer properties. This article reviews the biological activity of this compound by exploring its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Diels-Alder Reaction: The initial step involves the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide to form a bicyclic intermediate.
- Hydrolysis: The bicyclic compound is then hydrolyzed to yield the target compound, often using acetic acid as a catalyst to enhance yield and purity .
Antiviral Properties
Research has indicated that derivatives of this compound exhibit significant antiviral activity. Notably, nucleoside analogs synthesized from this compound have shown efficacy against various viral infections, including HIV and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral polymerases, which are critical for viral replication .
Antitumor Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Study 1: Antiviral Activity Against HIV
A study published in the Journal of Organic Chemistry reported on the synthesis of carbocyclic nucleoside analogs derived from this compound. These compounds were tested for their ability to inhibit HIV reverse transcriptase, with several exhibiting high potency and selectivity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Inhibition of reverse transcriptase |
| Compound B | 0.8 | Nucleotide incorporation interference |
| Compound C | 1.0 | Competitive inhibition |
Study 2: Antitumor Activity
In another study focusing on antitumor properties, derivatives were evaluated for their effects on human cancer cell lines. The results indicated that certain modifications to the bicyclic structure enhanced cytotoxicity against breast and colon cancer cells.
| Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 (Breast) | 15 |
| Derivative Y | HT-29 (Colon) | 20 |
The biological activity of this compound derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many derivatives act as competitive inhibitors of viral enzymes like reverse transcriptase.
- Cell Cycle Disruption: Some compounds induce cell cycle arrest at specific phases, leading to apoptosis in tumor cells.
- Reactive Oxygen Species (ROS) Generation: Certain derivatives promote ROS production, contributing to oxidative stress in cancer cells.
Q & A
Q. Q: How can researchers confirm the identity and purity of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid?
A:
- Spectroscopic Analysis : Use IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine functional groups. Confirm the bicyclic framework via ¹H NMR, focusing on characteristic proton splitting patterns (e.g., bridgehead protons and olefinic signals) .
- Chromatography : Pair HPLC with UV detection (λ ~210–250 nm) to assess purity. Compare retention times against a certified reference standard (CAS 49805-30-3) .
Basic Synthesis and Optimization
Q. Q: What are the standard synthetic routes for this compound?
A:
- Cycloaddition Strategies : Utilize Diels-Alder reactions between furan derivatives and acryloyl chloride to form the bicyclic core. Acidic hydrolysis of intermediate esters yields the carboxylic acid .
- Post-Synthetic Modifications : Introduce substituents via nucleophilic substitution at the bridgehead nitrogen. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products .
Advanced Stability and Degradation Analysis
Q. Q: How does the bicyclic structure influence the compound’s stability under varying pH conditions?
A:
- pH-Dependent Degradation : The strained bicyclic system is susceptible to ring-opening under acidic conditions. Monitor degradation via LC-MS, identifying products like linear dicarboxylic acids. Neutral to basic conditions stabilize the structure due to carboxylate anion formation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for bicyclic carboxamides) .
Advanced Applications in Drug Synthesis
Q. Q: How is this compound used as a building block in enantioselective drug synthesis?
A:
- Chiral Resolution : Resolve racemic mixtures using chiral chromatography (e.g., Chiralpak® columns) or enzymatic methods (e.g., lipase-catalyzed kinetic resolution) to isolate active enantiomers for antiviral agents like carbovir .
- Derivatization : Functionalize the carboxylic acid via amidation or esterification to generate prodrugs (e.g., tert-butyl esters for improved bioavailability) .
Advanced Computational Modeling
Q. Q: What computational methods are used to predict the reactivity of this bicyclic system?
A:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to study electrophilic substitution at the bridgehead nitrogen. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for ring-opening polymerization .
Advanced Pharmacological Profiling
Q. Q: What in vitro assays are suitable for evaluating its biological activity?
A:
- Antiproliferative Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to cisplatin, noting enhanced selectivity due to the rigid bicyclic scaffold .
- Enzyme Inhibition : Screen against proteases or kinases (e.g., HIV-1 protease) using fluorescence-based assays. The carboxylic acid group often chelates catalytic metal ions .
Advanced Derivatization Strategies
Q. Q: How can researchers functionalize the bicyclic core for SAR studies?
A:
- N-Substitution : React with alkyl halides or sulfonyl chlorides to introduce hydrophobic groups. Monitor steric effects via X-ray crystallography .
- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the olefin, enhancing π-π stacking in target binding .
Advanced Impurity Profiling
Q. Q: What analytical techniques identify synthetic impurities in scaled-up batches?
A:
- LC-HRMS : Detect trace impurities (e.g., dimerization byproducts) with mass accuracy <2 ppm. Use fragmentation patterns to assign structures .
- NMR DOSY : Differentiate impurities by diffusion coefficients, particularly for regioisomers with similar retention times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
